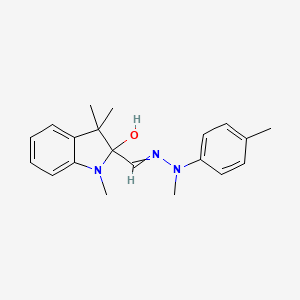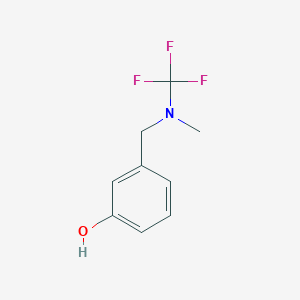
3-((Methyl(trifluoromethyl)amino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Methyl(trifluoromethyl)amino)methyl)phenol is an organic compound that features a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives using trifluoromethylating agents . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize efficient and cost-effective methods for introducing the trifluoromethyl group. Techniques such as the Swarts reaction, which involves the use of antimony trifluoride and antimony pentachloride, can be employed for this purpose .
Chemical Reactions Analysis
Types of Reactions
3-((Methyl(trifluoromethyl)amino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield various trifluoromethylated derivatives .
Scientific Research Applications
3-((Methyl(trifluoromethyl)amino)methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism by which 3-((Methyl(trifluoromethyl)amino)methyl)phenol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: A related compound with similar properties but lacking the methylamino group.
4-(Trifluoromethyl)phenol: Another isomer with the trifluoromethyl group in a different position on the phenol ring.
Uniqueness
3-((Methyl(trifluoromethyl)amino)methyl)phenol is unique due to the presence of both the trifluoromethyl and methylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler trifluoromethylated phenols .
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
3-[[methyl(trifluoromethyl)amino]methyl]phenol |
InChI |
InChI=1S/C9H10F3NO/c1-13(9(10,11)12)6-7-3-2-4-8(14)5-7/h2-5,14H,6H2,1H3 |
InChI Key |
RDSLKCQMRWZXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


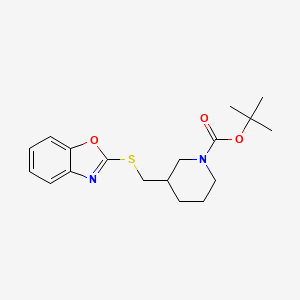

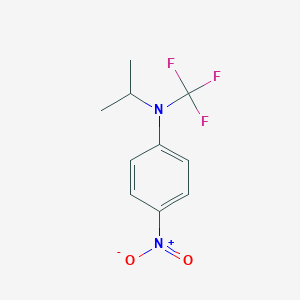

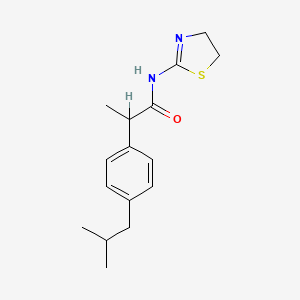

![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)

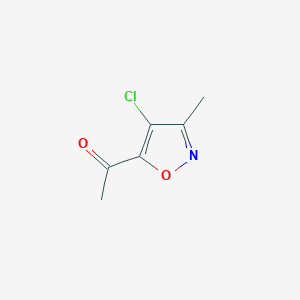


![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)

